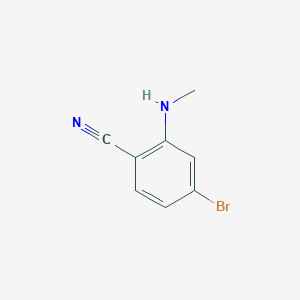

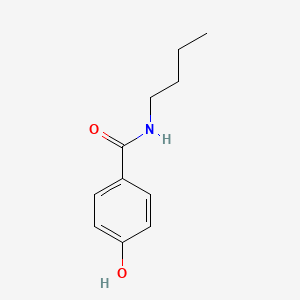

4-Bromo-2-(methylamino)benzonitrile

Descripción general

Descripción

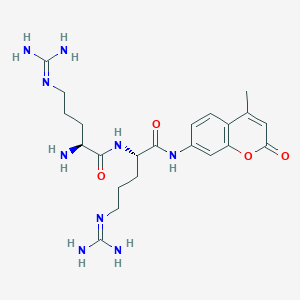

The compound 4-Bromo-2-(methylamino)benzonitrile is a chemical that is structurally related to various brominated benzonitrile derivatives. These derivatives have been the subject of several studies due to their interesting chemical and physical properties, as well as their potential applications in various fields such as pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of brominated benzonitrile derivatives can be achieved through different methods. For instance, 4-Bromomethyl-benzonitrile, a related compound, was prepared using photochemical bromination of p-methyl-benzonitrile with bromine under specific conditions, achieving a high purity of above 99% and a total yield of 68.6% . This indicates that bromination reactions are a viable pathway for synthesizing such compounds, and similar methods could potentially be applied to the synthesis of 4-Bromo-2-(methylamino)benzonitrile.

Molecular Structure Analysis

The molecular structure of brominated benzonitrile derivatives has been extensively studied using various techniques. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide, a compound with a similar brominated benzonitrile core, was determined by single-crystal X-ray diffraction analysis . The supramolecular packing in this compound involves N-H...O hydrogen bonds and C-Br...π intermolecular interactions, which could also be relevant in the context of 4-Bromo-2-(methylamino)benzonitrile.

Chemical Reactions Analysis

The reactivity of brominated benzonitrile derivatives can lead to the formation of various complexes. For instance, 4-Bromo-N-(di-R-carbamothioyl)benzamide ligands have been used to synthesize Ni(II) and Cu(II) complexes, indicating that the brominated benzonitrile moiety can act as a ligand in coordination chemistry . This suggests that 4-Bromo-2-(methylamino)benzonitrile could potentially participate in similar chemical reactions to form metal complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzonitrile derivatives can be characterized using spectroscopic methods. The vibrational spectra of 4-bromo benzonitrile were evaluated using density functional theory (DFT) and showed excellent agreement with observed spectra, which helps in understanding the molecular vibrations and the nature of chemical bonds within the molecule . Such studies are essential for a comprehensive analysis of the physical and chemical properties of 4-Bromo-2-(methylamino)benzonitrile.

Aplicaciones Científicas De Investigación

Synthesis and Refinement Techniques

4-Bromomethyl-benzonitrile, closely related to the compound of interest, has been synthesized through photochemical bromination, exploring optimal reaction conditions such as temperature and solvent choices for refinement. This process achieves a high purity level above 99%, with a total yield of 68.6%, showcasing the compound's potential for precise scientific applications (Teng Jun-jiang, 2008).

Anticancer Activity and DNA Binding

A study on the synthesis and structural elucidation of a new tridentate NNN ligand and its cobalt(II) complex revealed potential anticancer activity against U937 human monocytic cells. This research highlights the compound's role in constructing complexes with significant biological activity, opening avenues for therapeutic applications (Pradip K. Bera et al., 2021).

Vibrational Spectra Analysis

The vibrational spectra of 4-bromo benzonitrile, a compound structurally similar to 4-Bromo-2-(methylamino)benzonitrile, have been analyzed using density functional theory. This study contributes to a deeper understanding of the compound's molecular vibrations, aiding in the characterization and application in material science (V. Krishnakumar et al., 2009).

Complex Formation and Characterization

Research on 4-Bromo-N-(di-R-carbamothioyl)benzamide derivatives and their metal complexes provides insight into the compound's ability to form stable structures with nickel(II) and copper(II), suggesting its utility in coordination chemistry and potential catalytic processes (G. Binzet et al., 2009).

Environmental Degradation Studies

The microbial degradation of structurally related benzonitrile herbicides, including those with bromo groups, has been examined in soil and subsurface environments. This research is crucial for understanding the environmental impact and degradation pathways of these compounds, which can inform their safe use and disposal practices (M. Holtze et al., 2008).

Safety And Hazards

Direcciones Futuras

There is a recent paper that discusses the growth and optical behavior of a related compound, “4-bromo-2-methylbenzonitrile”. The paper discusses the preparation of the compound at room temperature by the slow evaporation method . This could potentially open up new avenues for research and applications of “4-Bromo-2-(methylamino)benzonitrile”.

Propiedades

IUPAC Name |

4-bromo-2-(methylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRZTDLGHZNPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647933 | |

| Record name | 4-Bromo-2-(methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(methylamino)benzonitrile | |

CAS RN |

954226-93-8 | |

| Record name | 4-Bromo-2-(methylamino)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954226-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

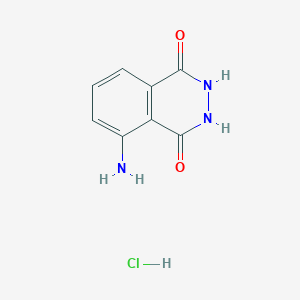

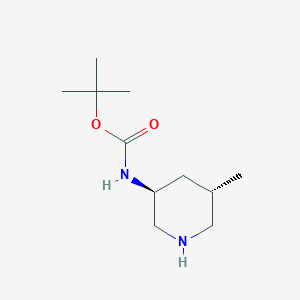

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)